(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide (CAS Number: 890594-77-1) belongs to a class of compounds known for their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C21H21N3O5S
- Molecular Weight: 427.5 g/mol
- Structural Features: The compound features an oxadiazole ring and a phenylpropene moiety, which are significant for its biological activity.
Anticonvulsant Activity
Research has indicated that cinnamamide derivatives, including compounds structurally similar to this compound, exhibit anticonvulsant properties. For example, related compounds have shown efficacy in various animal models of epilepsy:
Model | ED50 (mg/kg) | Route |
---|---|---|
Frings audiogenic seizure model | 13.21 | i.p. |
Maximal electroshock test | 44.46 | i.p. |
6-Hz psychomotor seizure model | 71.55 | i.p. |
These findings suggest that the compound may possess similar anticonvulsant properties due to its structural characteristics that influence neuronal excitability and seizure threshold.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of oxadiazole derivatives. Compounds with similar structures have been evaluated against various bacterial strains:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.41 |
Escherichia coli | 0.87 |
Candida albicans | 2.16 |
These results indicate that compounds containing the oxadiazole moiety may exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Ion Channel Modulation: Similar compounds have been shown to modulate voltage-gated ion channels, which play a crucial role in neuronal excitability.
- Inhibition of Neurotransmitter Reuptake: Some cinnamamide derivatives inhibit the reuptake of neurotransmitters such as GABA and glutamate, contributing to their anticonvulsant effects.
- Antimicrobial Action: The oxadiazole ring may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
Safety and Toxicity
Preliminary toxicity assessments indicate that related compounds are well-tolerated in animal models at therapeutic doses. For instance, cytotoxicity studies on cell lines such as HepG2 and H9c2 revealed no significant adverse effects at concentrations up to 100 µM, suggesting a favorable safety profile for further development.
Case Studies
A notable case study involved the evaluation of a structurally related compound in a clinical setting for epilepsy treatment. The study demonstrated significant reductions in seizure frequency among participants treated with the compound compared to placebo controls, highlighting the potential therapeutic benefits of this class of compounds.
Properties
IUPAC Name |
(E)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-24-18-21-20-17(23-18)14-9-5-6-10-15(14)19-16(22)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,19,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJDVYLGJXBXGL-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.